molecular formula C20H22FN3O4 B4450065 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide

Cat. No.: B4450065
M. Wt: 387.4 g/mol
InChI Key: AKTQAJZVFZTREX-UHFFFAOYSA-N
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Description

3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a methoxy group, and a morpholinylacetyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves multiple steps, including the introduction of the fluorine atom, methoxy group, and morpholinylacetyl group. The preparation methods typically involve:

  • Synthetic Routes

      Step 1: Introduction of the fluorine atom to the benzene ring through electrophilic aromatic substitution.

      Step 2: Methoxylation of the benzene ring using methanol and a suitable catalyst.

      Step 3: Acylation of the benzene ring with morpholin-4-ylacetyl chloride in the presence of a base to form the final product.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
    • Catalysts and solvents are chosen based on their ability to facilitate the desired reactions without causing side reactions.
  • Industrial Production Methods

    • Industrial production may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency.
    • Continuous flow reactors and automated systems may be used to enhance production rates and consistency.

Chemical Reactions Analysis

3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
    • Oxidation typically affects the methoxy group, converting it to a carbonyl group.
  • Reduction

    • Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
    • The reduction process may target the carbonyl groups, converting them to alcohols.
  • Substitution

    • Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles like amines or thiols.
    • Electrophilic substitution can also occur at the benzene ring, introducing new functional groups.
  • Common Reagents and Conditions

    • Reagents like acids, bases, and catalysts are commonly used to facilitate these reactions.
    • Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used.
    • For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide has several scientific research applications, including:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
    • Used in cell culture studies to understand its effects on cellular processes.
  • Medicine

    • Explored for its potential as a therapeutic agent in treating diseases.
    • Studied for its pharmacokinetic properties and interactions with biological targets.
  • Industry

    • Used in the development of new materials with specific properties.
    • Investigated for its potential in manufacturing processes and product formulations.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide involves its interaction with molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, affecting their activity.
    • Specific binding sites on these targets are crucial for the compound’s effects.
  • Pathways Involved

    • The compound may modulate signaling pathways, leading to changes in cellular processes.
    • Pathways related to cell growth, apoptosis, and metabolism may be affected.

Comparison with Similar Compounds

3-fluoro-N-{3-methoxy-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-fluoro-4-methoxyphenylboronic acid
    • 4-fluoro-3-methoxybenzaldehyde
  • Comparison

    • While these similar compounds share some structural features, this compound has unique functional groups that confer distinct reactivity and applications.
    • The presence of the morpholinylacetyl group and the specific arrangement of functional groups make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-fluoro-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-27-18-12-16(22-20(26)14-3-2-4-15(21)11-14)5-6-17(18)23-19(25)13-24-7-9-28-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQAJZVFZTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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